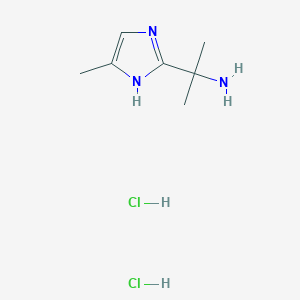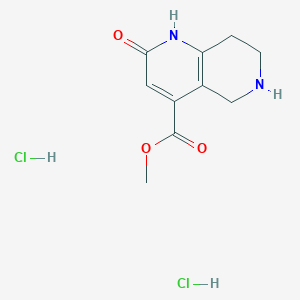![molecular formula C19H18F3N3O3S B2542706 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1252912-26-7](/img/structure/B2542706.png)
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound notable for its intricate structure, comprising a thieno[3,2-d]pyrimidine core and an acetamide group. With multifaceted applications across various scientific fields, its molecular architecture suggests potential as a lead compound in drug discovery and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the condensation of thieno[3,2-d]pyrimidine derivatives with 3-(trifluoromethyl)phenyl acetic acid. The reaction is facilitated by the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild temperature and neutral pH conditions to enhance yield and purity.
Industrial Production Methods
Industrial production often scales up these laboratory techniques, with optimizations for cost-effectiveness and efficiency. This may include continuous flow synthesis and advanced purification methods such as crystallization and chromatography to achieve high yields and minimal impurities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various reactions including:
Oxidation: : Can lead to the formation of hydroxylated derivatives.
Reduction: : Typically results in the removal of the carbonyl group, yielding alcohols or amines.
Substitution: : Can be halogenated, nitrated, or alkylated depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. Reaction conditions vary widely but often involve solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts like palladium on carbon.
Major Products Formed
Products formed from these reactions include hydroxyl, amino, and substituted thieno[3,2-d]pyrimidine derivatives, each potentially contributing different pharmacological or industrial properties.
Scientific Research Applications
In Chemistry
Used as a precursor in the synthesis of complex organic molecules, especially in the design of new materials and pharmaceuticals.
In Biology
Explored for its potential as an enzyme inhibitor, modulating biochemical pathways crucial to cellular processes.
In Medicine
Investigated for its therapeutic potential, including anti-inflammatory, anti-cancer, and antiviral activities.
In Industry
Applied in the development of high-performance materials, such as polymers and coatings, due to its structural rigidity and stability.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects often involves binding to specific enzymes or receptors, thereby modulating their activity. This binding typically occurs through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting downstream signaling pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-{2,4-Dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-methylphenyl]acetamide
Uniqueness
While structurally related, 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the butyl group and trifluoromethyl phenyl moiety, which confer distinctive physicochemical properties and biological activities not observed in its analogs.
Fascinating stuff, isn't it? Want to dive deeper into any particular section?
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3S/c1-2-3-8-24-17(27)16-14(7-9-29-16)25(18(24)28)11-15(26)23-13-6-4-5-12(10-13)19(20,21)22/h4-7,9-10,16H,2-3,8,11H2,1H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICPVZYLRGCBNB-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N3O3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-5-methyl-1H-pyrazol-3-amine](/img/structure/B2542624.png)
![2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2542626.png)
![5-((3-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2542629.png)


![1-(5-bromo-2-chlorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]pyrrolidine](/img/structure/B2542633.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B2542634.png)


![N-Ethyl-N-[2-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2542638.png)
![11-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2542639.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2542642.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2542645.png)
